Pritelivir

Catalog No.
S540200
CAS No.
348086-71-5
M.F
C18H18N4O3S2
M. Wt
402.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pritelivir

CAS Number

348086-71-5

Product Name

Pritelivir

IUPAC Name

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)

InChI Key

IVZKZONQVYTCKC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

AIC316, BAY 57-1293, N-(5-(aminiosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide, pritelivir

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N

Description

The exact mass of the compound Pritelivir is 402.08203 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Pritelivir functions by inhibiting the helicase-primase complex of the herpes virus. This complex is essential for viral replication as it unwinds viral DNA and primes it for the synthesis of new viral proteins. By inhibiting this complex, Pritelivir disrupts the virus's ability to replicate, hindering the spread of the infection [].

In Vitro Studies

In vitro studies have shown that Pritelivir possesses a broad spectrum of activity against HSV-1 and HSV-2 strains, including those resistant to acyclovir, the current mainstay treatment for herpes infections []. These studies suggest that Pritelivir could be a valuable therapeutic option for individuals with acyclovir-resistant herpes infections.

Clinical Trials

Pritelivir has undergone clinical trials to assess its safety and efficacy in treating various herpes infections. Phase II clinical trials have demonstrated that Pritelivir is safe and well-tolerated, with a favorable side effect profile compared to acyclovir []. Additionally, these trials showed Pritelivir to be effective in reducing the duration and severity of herpes outbreaks.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

402.08203

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

07HQ1TJ4JE

Pharmacology

Pritelivir is a thiazolylamide and helicase-primase enzyme inhibitor that is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Pritelivir inhibits the helicase-primase complex and prevents helicase or primase catalytic cycling of viral DNA, which interferes with DNA replication and growth. This agent does not require activation by HSV thymidine kinase and has a longer plasma half-life than nucleoside analogues.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

348086-71-5

Wikipedia

Pritelivir

Dates

Modify: 2023-08-15

Kleymann, G., Fischer, R., Betz, U.A., et al. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease. Nat. Med. 8(4), 392-398 (2002).


Betz, U.A., Fischer, R., Kleymann, G., et al. Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293. Antimicrob. Agents Chemother. 46(6), 1766-1772 (2002).


Wozniak, M.A., Frost, A.L., and Itzhaki, R.F. The helicase-primase inhibitor BAY 57-1293 reduces the Alzheimer’s disease-related molecules induced by herpes simplex virus type 1. Antiviral Res. 99(3), 401-404 (2013).

Ligat G, et al. Identification of Amino Acids Essential for Viral Replication in the HCMV Helicase-PrimaseComplex. Front Microbiol. 2018 Oct 23;9:2483.


Wald A, et al. Helicase-primase inhibitor Pritelivir for HSV-2 infection. N Engl J Med. 2014 Jan 16;370(3):201-10.


Quenelle DC, et al. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis. Antiviral Res. 2018 Jan;149:1-6.



Explore Compound Types